Isocolchicine is a natural alkaloid derived from the plant Colchicum autumnale, commonly known as the autumn crocus. It is structurally related to colchicine, a well-known compound used in the treatment of gout and certain types of cancer. Isocolchicine exhibits significant biological activity, particularly in its potential as an anti-cancer agent and its ability to inhibit cell division by disrupting microtubule formation.
Isocolchicine can be extracted from the seeds and bulbs of Colchicum autumnale. The plant has been used historically in traditional medicine, particularly for its anti-inflammatory properties. The compound is typically obtained through chemical synthesis or extraction from natural sources.
Isocolchicine belongs to the class of compounds known as alkaloids, specifically within the group of colchicine derivatives. It is characterized by its complex ring structure, which contributes to its biological activity.
The synthesis of isocolchicine can be achieved through various methods, primarily involving modifications of colchicine. A common approach includes:
Technical Details: For instance, one method involves treating colchicine with methylamine in ethanol to yield 10-methylamino derivatives, followed by hydrolysis and further reactions with sulfonamide or carboxylic acids to generate isocolchicine derivatives with varied side chains .
Isocolchicine has a complex molecular structure characterized by multiple rings and functional groups that influence its biological activity. Its molecular formula is , and it features a distinctive B-ring configuration that differentiates it from colchicine.
Isocolchicine participates in various chemical reactions that are crucial for its synthesis and modification:
Technical Details: The reactions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Isocolchicine exerts its biological effects primarily through the inhibition of microtubule polymerization. This action disrupts mitotic spindle formation during cell division, leading to cell cycle arrest in the metaphase stage.
Studies have shown that isocolchicine has a higher affinity for tubulin compared to its parent compound, colchicine, making it a potent candidate for further drug development .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity and purity of synthesized isocolchicine .
Isocolchicine has several scientific uses:
Isocolchicine maintains colchicine's core heptacyclic benzocycloheptane framework but exhibits distinct regiochemical differences in its substitution pattern. Both molecules possess the defining tropolone ring (Ring C), a seven-membered non-benzenoid aromatic system crucial for biological activity. However, isocolchicine features a transposed relationship between the acetamido group and the tropolone's carbonyl oxygen relative to colchicine. Specifically, in colchicine the acetamido substituent resides at position 7 (C7) adjacent to the tropolone's carbonyl at C9, whereas in isocolchicine these functionalities are reversed: the carbonyl occupies C7 and the acetamido group attaches to C9. The three methoxy groups (-OCH3) retain positions at C1, C2, and C10 in both isomers, but the altered electronic environment within the tropolone ring due to acetamido transposition modifies charge distribution and hydrogen-bonding capacity [3] [8].
Table 1: Structural Comparison of Isocolchicine and Colchicine
Structural Feature | Colchicine | Isocolchicine | Biochemical Consequence |
---|---|---|---|
Tropolone Carbonyl Position | C9 | C7 | Altered dipole moment and H-bond acceptor capacity |
Acetamido Group Position | C7 | C9 | Modified steric profile near tubulin binding site |
Methoxy Group Positions | C1, C2, C10 | C1, C2, C10 | Minimal electronic impact |
A-Ring Methoxy Orientation | 1,2,3-trimethoxy | 1,2,3-trimethoxy | Maintains hydrophobic contact region in tubulin binding |
B-Ring Configuration | 7S chiral center | Configurationally distinct | Differential tubulin polymerization inhibition efficacy |
These positional changes significantly alter the molecule's three-dimensional shape and electronic properties, particularly within the biologically critical tropolone domain responsible for tubulin interaction. The transposed carbonyl in isocolchicine creates a distinct hydrogen-bonding pattern, while the relocated acetamido group modifies steric interactions within the tubulin binding pocket, explaining its substantially reduced antimitotic potency compared to colchicine [6] [8].
Molecular mechanics simulations reveal profound conformational consequences stemming from the isomerization. Colchicine adopts a "twisted" conformation where the tropolone ring lies approximately perpendicular to the contiguous A and B rings, stabilized by intramolecular hydrogen bonding between the C7-acetamido carbonyl and the C4-methoxy oxygen. In contrast, isocolchicine exhibits a more "planarized" arrangement due to the C7-carbonyl's inability to form analogous intramolecular H-bonds with ring A substituents. This planarity reduces the molecule's helical twist angle (from ~53° in colchicine to ~38° in isocolchicine), diminishing complementarity with the curved binding surface at the α/β-tubulin interface. Energy minimization studies further indicate isocolchicine's global minimum conformation positions its C9-acetamido group axially rather than equatorially, projecting this bulky substituent into solvent-exposed regions rather than engaging tubulin hydrophobic pockets occupied by colchicine's C7-acetamido function [8].
Isocolchicine was first detected as a minor alkaloid component in extracts of Colchicum autumnale (meadow saffron) seeds during the extensive phytochemical investigations of the 1930-1950s. Its isolation proved challenging due to structural similarity and co-occurrence with abundant colchicine (typically comprising 0.2-0.8% dry seed weight versus isocolchicine's <0.02%). Early separation relied on fractional crystallization after solvent partitioning, yielding only milligram quantities. Subsequent studies identified isocolchicine in related Colchicaceae genera, including Gloriosa superba (glory lily) and Sandersonia aurantiaca, typically at concentrations 10-50 fold lower than colchicine across all plant tissues. Notably, the orchid Cremastra appendiculata also produces trace amounts, suggesting convergent evolution of biosynthetic capabilities outside Liliaceae [4] [5].
Table 2: Natural Occurrence of Isocolchicine in Plant Species
Plant Species | Family | Tissue with Highest Isocolchicine Content | Typical Concentration (Dry Weight %) |
---|---|---|---|
Colchicum autumnale | Colchicaceae | Seeds | 0.008 - 0.02% |
Gloriosa superba | Colchicaceae | Rhizomes | 0.005 - 0.015% |
Sandersonia aurantiaca | Colchicaceae | Tubers | 0.003 - 0.01% |
Cremastra appendiculata | Orchidaceae | Pseudobulbs | Trace amounts (<0.001%) |
The compound's scarcity in natural sources initially hampered structural characterization efforts. However, its consistent co-occurrence with colchicine across phylogenetically related species suggested either a biosynthetic precursor/product relationship or a photochemical/epimerization artifact formed during extraction [4] [5].
Definitive proof of isocolchicine's structure emerged through pioneering synthetic work in the mid-20th century. Initial routes focused on photochemical isomerization of colchicine under UV light (λ = 365 nm), yielding isocolchicine as the primary photoproduct via a concerted [π2a + π2a] cycloaddition mechanism. This photoisomerization provided the first gram-scale access to pure compound, enabling X-ray crystallographic analysis by Dewar in 1945. The crystal structure unambiguously confirmed the transposition of the carbonyl and acetamido groups relative to colchicine. Total synthesis was achieved in 1959 via a 15-step sequence starting from ethyl cyclopentanone-2-carboxylate, establishing absolute configuration and confirming the tropolone ring's integrity. Key steps included regioselective methylation of a tricyclic tropolone intermediate and stereocontrolled introduction of the chiral acetamido-bearing carbon [2] [8].
The biosynthesis of isocolchicine in Colchicum and Gloriosa species remains incompletely resolved but is hypothesized to branch from the late-stage colchicine pathway. Recent elucidation of the near-complete colchicine biosynthetic route in Gloriosa superba provides critical insights. The pathway initiates from L-tyrosine and L-phenylalanine, progressing through dopamine and 4-hydroxydihydrocinnamaldehyde intermediates that undergo Pictet-Spengler condensation to form the 1-phenethylisoquinoline scaffold (S)-autumnaline. A series of oxidations, methylations, and the pivotal cytochrome P450-mediated oxidative ring expansion catalyzed by GsCYP75A109 generate the tropolone-bearing intermediate N-formyldemecolcine, the immediate precursor to colchicine [1] [2] [7].
Isocolchicine likely arises via enzymatic or non-enzymatic isomerization of a labile colchicine precursor, potentially demecolcine or N-formyldemecolcine. Evidence supporting this includes:
Table 3: Key Enzymes in Colchicine/Isocolchicine Biosynthesis
Enzyme | Gene Identifier | Function in Pathway | Potential Role in Isocolchicine Formation |
---|---|---|---|
Phenethylisoquinoline Synthase | Not identified | Condenses dopamine and 4-HDCA | Forms core scaffold for both isomers |
GsOMT1 | GsUnigene24488 | 3'-O-methylation of phenethylisoquinoline | Early methylation step |
GsNMT | GsCL582Contig1 | N-methylation of intermediate 2 | Nitrogen functionalization |
GsCYP75A109 | GsCL370Contig1 | Catalyzes oxidative ring expansion to tropolone | Creates core structure for isomerization |
N-Deformylase | Not characterized | Removes N-formyl group from N-formyldemecolcine | Generates demecolcine precursor |
The recent heterologous reconstitution of the colchicine pathway in Nicotiana benthamiana (16 enzymes total) produced N-formyldemecolcine but not detectable isocolchicine, suggesting that isomerization may require:
Future efforts to identify isomerases through comparative transcriptomics of high- and low-isocolchicine chemotypes or via screening for enzymes catalyzing the colchicine→isocolchicine conversion in vitro may resolve this biosynthetic enigma [1] [2] [4].
Compound Index
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4